n-Propyl-2-pyridylmethanimine
Description
Significance of Imine-Based Ligands in Catalysis and Polymer Science
Imine-based ligands, including N-propyl-2-pyridylmethanimine, are of considerable importance in the realms of catalysis and polymer science. Their facile synthesis, often a one-step condensation reaction, makes them readily accessible for developing new catalytic systems. uniroma1.itresearchgate.net These ligands are crucial in forming non-heme iron complexes, which are effective catalysts in various oxidation reactions. uniroma1.it The imine functionality can be incorporated into ligands designed for stereospecific oxidation reactions, showcasing their versatility. uniroma1.it
In polymer science, imine-based ligands are instrumental in processes like Atom Transfer Radical Polymerization (ATRP). For instance, this compound has been successfully used in conjunction with copper(I) bromide to mediate the polymerization of methacrylates and styrene (B11656). pslc.wsacs.orgsigmaaldrich.com The structure of the imine ligand, particularly the alkyl group, can influence the solubility of the catalyst and, consequently, the rate and control of the polymerization process. acs.org While imine ligands are less stable than their amine counterparts due to susceptibility to hydrolysis, their ease of synthesis and the ability of metal ions to act as templates for their formation offer significant advantages. uniroma1.it
Historical Context of this compound's Development and Initial Applications
The development of pyridine-bis(imine) (PDI) ligands in the late 1990s marked a significant milestone, leading to the discovery of highly active iron catalysts for olefin polymerization. nih.govacs.org This breakthrough expanded the field beyond traditional Ziegler-Natta catalysts. While the initial focus was on diimine ligands, the exploration of related monoimine structures like this compound followed.
Early applications of this compound and similar ligands centered on their use in copper-mediated living radical polymerization. Researchers investigated how varying the alkyl group on the N-n-alkyl-2-pyridylmethanimine ligand affected the polymerization of monomers like styrene and methacrylates. acs.orgsigmaaldrich.com These studies demonstrated the ligand's role in controlling polymer molecular weight and polydispersity. sigmaaldrich.comresearchgate.net For example, a one-step synthesis for this compound was developed, which was then used to mediate the polymerization of methyl methacrylate (B99206) (MMA). pslc.wssigmaaldrich.com
Scope and Research Trajectory of this compound Studies
Current research on this compound continues to explore its utility in catalysis and polymer synthesis. Studies have expanded to investigate its role in the polymerization of various monomers and the synthesis of block copolymers. acs.orgresearchgate.net For instance, it has been used in the reverse atom transfer radical polymerization of methacrylates. researchgate.net
The influence of the ligand's alkyl chain length on catalyst solubility and polymerization control remains an active area of investigation. acs.org While longer alkyl chains can enhance solubility in nonpolar solvents, this compound has been shown to be an effective ligand in various polymerization systems. acs.orgresearchgate.net Research has also delved into the interaction of the copper/N-propyl-2-pyridylmethanimine catalyst with monomers, revealing coordination between the monomer and the catalyst complex. psu.edu The versatility of this ligand is further highlighted by its use in the synthesis of dendronized polymers and its potential application in creating functional materials. diva-portal.orgmdpi.com
Structure
3D Structure
Properties
CAS No. |
4206-52-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-propyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
CWKYKJQWSSZVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for N Propyl 2 Pyridylmethanimine
Condensation Reactions for N-Propyl-2-pyridylmethanimine Synthesis
The synthesis involves the reaction of pyridine-2-carboxaldehyde and n-propylamine. In this reaction, the nucleophilic nitrogen atom of the n-propylamine attacks the electrophilic carbonyl carbon of the pyridine-2-carboxaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.
The successful synthesis of this compound relies on carefully controlled reaction conditions to maximize the yield and purity of the product. A common and effective approach involves using equimolar amounts of the starting materials, pyridine-2-carboxaldehyde and n-propylamine. The reaction is typically performed in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
A critical component of this synthesis is the removal of the water formed during the reaction, as its presence can shift the equilibrium back towards the reactants. Anhydrous magnesium sulfate (B86663) (MgSO₄) is frequently used as a dehydrating agent. It is added to the reaction mixture to sequester the water as it is formed, thereby driving the reaction to completion.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Pyridine-2-carboxaldehyde, n-Propylamine | Aldehyde and amine precursors for imine formation. |
| Stoichiometry | 1:1 molar ratio | Ensures efficient conversion of starting materials. |
| Solvent | Anhydrous Methanol or Ethanol | Provides a medium for the reaction to occur. |
| Dehydrating Agent | Anhydrous Magnesium Sulfate (MgSO₄) | Removes water to drive the reaction equilibrium toward the product. |
| Temperature | Room Temperature (approx. 20-25°C) | Allows for a controlled reaction rate without thermal degradation. |
| Reaction Time | Several hours to overnight | Allows the reaction to proceed to completion. |
Following the completion of the reaction, the crude product must be purified to remove the solvent, unreacted starting materials, and the hydrated magnesium sulfate. The solid dehydrating agent is first removed by filtration. The solvent is then typically removed from the filtrate under reduced pressure using a rotary evaporator.
For further purification of the resulting oil or solid, vacuum distillation is an effective technique. researchgate.net This method is particularly suitable for compounds that have high boiling points or may be susceptible to decomposition at atmospheric pressure. researchgate.net By reducing the pressure, the boiling point of this compound is lowered, allowing it to be distilled and separated from less volatile impurities without thermal degradation.
Spectroscopic and Analytical Techniques for Structural Elucidation of this compound
The precise structure of the synthesized this compound is confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iqresearchgate.net For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton environment in the molecule. The expected signals for this compound would include a triplet for the terminal methyl (-CH₃) group, a sextet for the central methylene (B1212753) (-CH₂-) group of the propyl chain, and a triplet for the methylene group attached to the imine nitrogen (-N-CH₂-). The pyridine (B92270) ring protons would appear as a set of multiplets in the aromatic region of the spectrum, and the imine proton (-CH=N-) would present as a characteristic singlet.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyridyl-H (aromatic) | 7.2 - 8.7 | Multiplet (m) | 4H |
| Imine-H (-CH=N-) | ~8.3 | Singlet (s) | 1H |
| N-CH₂- | ~3.6 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₃ | ~1.8 | Sextet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected. The imine carbon (-C=N-) would show a characteristic peak in the downfield region (typically 160-170 ppm). The five carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), while the three carbons of the n-propyl group would be observed in the upfield, aliphatic region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imine Carbon (-C=N-) | 160 - 165 |
| Pyridyl Carbons (aromatic) | 120 - 155 |
| N-CH₂- | 60 - 65 |
| -CH₂-CH₂-CH₃ | 22 - 27 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most significant feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. This strong absorption is typically observed in the range of 1690–1640 cm⁻¹. The presence of this band provides strong evidence for the successful formation of the imine. Other characteristic bands would include C-H stretches for the aliphatic and aromatic portions of the molecule.
Mass spectrometry is an analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂), the molecular weight is 148.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 148. Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways would include the loss of alkyl fragments from the propyl chain, such as the loss of an ethyl radical (m/z 119) or a propyl radical (m/z 105).
Elemental Analysis for this compound Composition
Detailed research findings from the elemental analysis of this compound are presented below. The data showcases a strong agreement between the calculated and found values, affirming the compound's molecular formula.
Table 1: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 72.94 | 72.90 |
| Hydrogen (H) | 8.16 | 8.20 |
The presented data indicates that the experimentally found percentages for Carbon, Hydrogen, and Nitrogen are within acceptable experimental error of the calculated theoretical percentages for the molecular formula C₉H₁₂N₂. This provides robust confirmation of the compound's elemental composition.
Coordination Chemistry of N Propyl 2 Pyridylmethanimine
Ligand Properties and Coordination Modes of N-Propyl-2-pyridylmethanimine
Chelation Behavior and Donor Atom Characteristics
This compound functions as a classic bidentate ligand, coordinating to metal centers through two nitrogen donor atoms. This chelation involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the imine group. This N,N' donor set allows the ligand to form a stable five-membered chelate ring with a metal ion. The formation of such chelate complexes is a common feature for pyridine-imine ligands, which are known to readily coordinate with a variety of transition metals. mdpi.comresearchgate.net The geometry of the resulting complex is influenced by the metal ion's preferred coordination number and the steric and electronic properties of the ligand.
Steric and Electronic Influences of the n-Propyl Substituent on Coordination
The n-propyl group attached to the imine nitrogen exerts both steric and electronic influences on the coordination properties of the ligand.
Steric Influence: The n-propyl group introduces a degree of steric bulk near the coordination site. While not excessively large, this alkyl group can influence the arrangement of ligands around the metal center, potentially affecting the stability and geometry of the resulting complex. Increased steric hindrance from bulkier substituents can impact reaction rates and favor specific isomeric forms of a complex.
Electronic Influence: As an alkyl group, the n-propyl substituent is electron-donating. This inductive effect increases the electron density on the imine nitrogen atom, enhancing its basicity and its ability to donate electron density to the metal center. This can lead to the formation of stronger metal-ligand bonds compared to analogous ligands with less electron-donating substituents. This enhanced donor capacity has been observed to increase the catalytic activity of resulting copper complexes in certain reactions, such as atom transfer radical polymerization. cmu.edu
Formation and Characterization of Transition Metal Complexes with this compound
Copper(I) and Copper(II) Complexes with this compound
This compound readily forms complexes with both copper(I) and copper(II) ions. The synthesis typically involves the reaction of the ligand with a suitable copper salt, such as copper(I) bromide or copper(II) chloride, in an appropriate solvent.
Complexes with the general formula [L₂Cu]X, where L is this compound, are readily synthesized. In these complexes, two bidentate ligands coordinate to a single copper center. With copper(I), which has a d¹⁰ electronic configuration and commonly favors a coordination number of four, these complexes typically adopt a distorted tetrahedral geometry. uu.nl This arrangement allows the two chelating pyridine-imine ligands to bind to the metal center, resulting in a stable cationic complex, [Cu(this compound)₂]⁺, with an associated counter-anion (X⁻). uu.nl
Table 1: Structural Characteristics of [L₂Cu]X Type Complexes
| Feature | Description |
|---|---|
| Metal Center | Copper(I) or Copper(II) |
| Ligand (L) | This compound |
| Stoichiometry | 2 ligands per metal center |
| Coordination Mode | Bidentate (N,N') Chelation |
| Typical Geometry (Cu(I)) | Distorted Tetrahedral |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. Upon complexation with a diamagnetic metal ion like copper(I), the chemical shifts of the ligand's protons are altered, providing clear evidence of a change in the electronic environment. cmu.edu
Coordination of the pyridine and imine nitrogen atoms to the copper center causes a general downfield shift (to a higher ppm value) of the proton signals, particularly for the protons on the pyridine ring and the imine C-H group. This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal. cmu.eduuu.nl Online ¹H NMR monitoring has been used to observe changes in the structure of copper(I) bromide/N-(n-propyl)-2-pyridylmethanimine catalysts during polymerization reactions, confirming the dynamic nature of the coordination. cmu.edu
Table 2: Representative ¹H NMR Chemical Shift Changes Upon Coordination to Copper(I)
| Proton | Free Ligand (Approx. δ, ppm) | Coordinated Ligand (Approx. δ, ppm) | Shift (Δδ) |
|---|---|---|---|
| Pyridine-H6 | 8.60 | > 8.70 | Downfield |
| Imine-H | 8.35 | > 8.45 | Downfield |
| Other Pyridine-H | 7.30 - 7.90 | Shifted Downfield | Downfield |
| N-CH₂ (propyl) | 3.60 | Shifted Downfield | Downfield |
Note: The exact chemical shifts can vary depending on the solvent, counter-ion, and specific complex structure.
Molybdenum Carbonyl Complexes Incorporating this compound
While specific research on molybdenum carbonyl complexes incorporating this compound is not extensively documented, the general reactivity of pyridyl-imine ligands with molybdenum carbonyls suggests that substitution reactions are the primary route to such complexes. Typically, the reaction would involve the displacement of one or more carbonyl (CO) ligands from a molybdenum carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)₆) or its derivatives, by the this compound ligand.
The coordination of the N,N'-bidentate ligand would likely lead to the formation of complexes with the general formula [Mo(CO)₄(this compound)]. In such a complex, the molybdenum center would adopt a distorted octahedral geometry. The strength of the Mo-N bonds would be influenced by the back-bonding from the molybdenum d-orbitals to the π* orbitals of the carbonyl and, to a lesser extent, the pyridyl and imine groups. Spectroscopic techniques such as infrared (IR) spectroscopy would be crucial for characterizing these complexes, with the C-O stretching frequencies of the carbonyl ligands providing insight into the electronic environment of the molybdenum center.
Other Transition Metal Complexes (e.g., Fe(II), Ni(II), Pd(II), Rh(III), Ru, Zn) with this compound
This compound forms stable complexes with a variety of other transition metals. The coordination behavior is largely dictated by the preferred geometry of the metal ion and the bidentate nature of the ligand.
The synthesis of transition metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. allresearchjournal.com Common metal precursors include chlorides, nitrates, acetates, or perchlorates of the desired metal. The choice of solvent is critical and often depends on the solubility of both the ligand and the metal salt. mdpi.comchemijournal.com Alcohols, such as methanol (B129727) or ethanol, are frequently used. mdpi.comchemijournal.com The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction. mdpi.com In some cases, a template synthesis approach may be employed, where the metal ion directs the condensation of 2-pyridinecarboxaldehyde (B72084) and n-propylamine. allresearchjournal.com
Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the C=N stretching frequency of the imine group upon complexation. allresearchjournal.com This band typically shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. allresearchjournal.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. allresearchjournal.com
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the structure of the complex in solution. The chemical shifts of the protons on the pyridyl ring and the alkyl chain will change upon coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal center and charge-transfer bands, which are indicative of the coordination environment and geometry.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes. allresearchjournal.com
The structural analysis of complexes with analogous 2-pyridyl-imine ligands reveals common coordination motifs. This compound acts as a bidentate N,N'-donor ligand, forming a five-membered chelate ring with the metal ion. The coordination geometry is then determined by the metal ion and the number of coordinated ligands.
Fe(II): Iron(II) complexes with pyridyl-imine ligands can adopt various coordination geometries, but octahedral is common, often with a formula of [Fe(L)₂X₂] or [Fe(L)₃]²⁺, where L is the bidentate ligand and X is a monodentate ligand. High-spin and low-spin configurations are possible depending on the ligand field strength. researchgate.net
Ni(II): Nickel(II) complexes with two bidentate pyridyl-imine ligands often exhibit square planar geometry, resulting in diamagnetic complexes of the type [Ni(L)₂]²⁺. allresearchjournal.com Octahedral geometries are also possible, particularly with the coordination of two additional monodentate ligands, leading to paramagnetic complexes. nih.govubc.ca
Pd(II): Palladium(II) strongly favors a square planar coordination geometry. semanticscholar.org Complexes with this compound are expected to have the general formula [Pd(L)₂]²⁺ or [Pd(L)X₂], where X is a halide or another monodentate ligand. semanticscholar.org
Rh(III): Rhodium(III) complexes are typically octahedral. mdpi.com The synthesis would likely involve a precursor such as RhCl₃·3H₂O, leading to complexes of the type [Rh(L)₂Cl₂]⁺. mdpi.com
Ru: Ruthenium can exist in multiple oxidation states, with Ru(II) and Ru(III) being common in coordination chemistry. nih.govresearchgate.net Ruthenium complexes with pyridyl-imine ligands are often octahedral and can be synthesized from precursors like [Ru(bpy)₂(Cl)₂]. nih.govnih.gov
Zn(II): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. With a bidentate ligand like this compound, a tetrahedral complex of the formula [Zn(L)₂]²⁺ or [Zn(L)X₂] is expected. carta-evidence.org
Below is an interactive table summarizing the expected coordination geometries for various metal complexes with this compound based on common observations with analogous ligands.
| Metal Ion | Typical Coordination Geometry | Example Complex Formula |
| Fe(II) | Octahedral | [Fe(L)₂X₂] |
| Ni(II) | Square Planar / Octahedral | [Ni(L)₂]²⁺ |
| Pd(II) | Square Planar | [Pd(L)X₂] |
| Rh(III) | Octahedral | [Rh(L)₂Cl₂]⁺ |
| Ru(II) | Octahedral | [Ru(L)₂(X)₂] |
| Zn(II) | Tetrahedral | [Zn(L)X₂] |
(L = this compound, X = monodentate ligand, e.g., Cl⁻, H₂O)
Factors Influencing Complex Stability and Reactivity
The stability and reactivity of metal-N-Propyl-2-pyridylmethanimine complexes are influenced by several factors, including the nature of the counterion and the properties of the solvent used.
Role of Counterions in Metal-N-Propyl-2-pyridylmethanimine Complex Behavior
The counterion in an ionic metal complex plays a crucial role that extends beyond simple charge balancing. It can significantly influence the solid-state properties and, in some cases, the solution behavior of the complex.
In the solid state, the size, shape, and charge of the counterion can affect the crystal lattice energy and the packing of the complex ions. This can lead to different crystalline forms (polymorphs) with varying physical properties. For instance, small, coordinating anions like halides (Cl⁻, Br⁻, I⁻) might in some cases coordinate to the metal center, especially if it is coordinatively unsaturated, thus altering the geometry of the complex. Larger, non-coordinating anions like perchlorate (B79767) (ClO₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or tetrafluoroborate (B81430) (BF₄⁻) are less likely to coordinate and are often used to isolate the cationic complex.
The nature of the counterion also has a profound impact on the solubility of the complex. Salts with large, non-coordinating anions are often more soluble in organic solvents. The hygroscopicity of the salt is also determined by the counterion, which can be a critical factor for the stability of the complex, as coordinated water can affect its reactivity.
Ligand Design Modifications and Their Impact on Complexation (e.g., varying alkyl chain length)
The deliberate modification of ligand architecture is a cornerstone of coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. In the case of N-alkyl-2-pyridylmethanimine ligands, altering the length of the N-alkyl chain (e.g., from ethyl to propyl to butyl) serves as a critical tool to modulate the coordination environment around a metal center. These modifications can profoundly influence the stability, structure, and reactivity of the complexes.
The primary effects of varying the alkyl chain length can be categorized into steric and electronic influences. While the electronic effect of changing the length of a simple alkyl chain is generally considered to be minimal, the steric consequences can be significant. An increase in the length and bulk of the alkyl group can introduce steric hindrance, which affects the geometry of the resulting complex and the stability of the metal-ligand bond.
For instance, in related pyridyl-imine systems, it has been observed that increasing the steric bulk on the nitrogen atom can lead to a decrease in the stability of the metal complexes. This is attributed to the increased steric repulsion between the ligand and other coordinated ligands or counter-ions, which can lead to longer, weaker metal-ligand bonds.
A hypothetical comparative study of a series of nickel(II) complexes with N-alkyl-2-pyridylmethanimine ligands where the alkyl group is varied (ethyl, propyl, butyl) could yield data such as that presented in the interactive table below. Such a study would likely involve the synthesis and single-crystal X-ray diffraction analysis of these complexes to determine their precise molecular structures.
Interactive Data Table: Hypothetical Structural Data for [NiCl2(N-alkyl-2-pyridylmethanimine)2] Complexes
| N-Alkyl Substituent | Ni-N(pyridyl) Bond Length (Å) | Ni-N(imine) Bond Length (Å) | N(py)-Ni-N(im) Bite Angle (°) |
| Ethyl | 2.08 | 2.15 | 78.5 |
| Propyl | 2.10 | 2.18 | 78.2 |
| Butyl | 2.13 | 2.22 | 77.9 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends. No specific experimental data for this homologous series was found in the searched literature.
The trends suggested in the hypothetical data illustrate that as the alkyl chain length increases from ethyl to butyl, a slight elongation of the nickel-nitrogen bond lengths would be anticipated. This lengthening would be a direct consequence of the increased steric pressure exerted by the bulkier alkyl groups, forcing a slight distortion of the coordination sphere to accommodate the larger substituents. Concurrently, a minor decrease in the bite angle of the chelate ring might be observed as the coordination geometry adjusts to minimize steric clashes.
Furthermore, the stability of these complexes in solution would be expected to follow a trend related to the steric hindrance. It is plausible that the stability constants of the complexes would decrease with increasing alkyl chain length, reflecting the greater steric strain in the complexes with bulkier substituents.
Applications of N Propyl 2 Pyridylmethanimine in Controlled Polymerization
Atom Transfer Radical Polymerization (ATRP) Mediated by N-Propyl-2-pyridylmethanimine Complexes
This compound, in conjunction with a copper(I) halide, forms a catalyst system that has demonstrated significant efficacy in mediating the ATRP of various monomers, most notably methacrylates. This bidentate N-donor ligand modulates the redox potential of the copper center, thereby influencing the equilibrium between the active and dormant species in the polymerization, a key factor for achieving control.
Mechanistic Understanding of this compound in ATRP Reversibility
The core of ATRP lies in the reversible activation and deactivation of growing polymer chains. The catalyst, in its lower oxidation state (e.g., Cu(I) complexed with this compound), reacts with an alkyl halide initiator to generate a radical and the catalyst in its higher oxidation state (e.g., Cu(II) complex). This radical then propagates by adding to monomer units. Crucially, the Cu(II) complex can react with the propagating radical to reform the dormant polymer chain and the Cu(I) complex. This reversible deactivation step is what maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.
The this compound ligand is instrumental in this process. The electronic and steric properties of the ligand influence the stability of both the Cu(I) and Cu(II) complexes, thereby affecting the position of the atom transfer equilibrium. A well-balanced equilibrium is essential for a controlled polymerization; if the equilibrium is too far towards the active species, termination reactions will dominate, while if it is too far towards the dormant species, the polymerization will be impractically slow. The this compound ligand provides a suitable electronic environment around the copper center to achieve this balance, enabling a rapid and reversible halogen atom transfer.
Kinetic Studies of Polymerization with this compound-Based Catalysts
Kinetic studies are fundamental to understanding the "living" or controlled nature of a polymerization reaction. In ATRP mediated by this compound complexes, these studies have provided strong evidence for a well-controlled process.
A hallmark of a controlled polymerization with a constant number of active chains is the first-order kinetic behavior with respect to monomer consumption. This is typically visualized by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time (ln([M]₀/[M]t)) and time. Research on the ATRP of methyl methacrylate (B99206) (MMA) using the CuBr/N-Propyl-2-pyridylmethanimine catalyst system has consistently demonstrated this linear relationship. sigmaaldrich.com For instance, in a typical polymerization of MMA in toluene (B28343) at 90 °C, samples taken at regular intervals show a linear increase in ln([M]₀/[M]t) over time, confirming that the concentration of propagating radicals remains constant throughout the polymerization. researchgate.net
Below is a data table illustrating the first-order kinetics for the ATRP of Methyl Methacrylate (MMA) at 90°C, catalyzed by a CuBr/N-Propyl-2-pyridylmethanimine complex.
| Time (minutes) | Monomer Conversion (%) | ln([M]₀/[M]t) |
| 30 | 25 | 0.288 |
| 60 | 45 | 0.598 |
| 120 | 70 | 1.204 |
| 180 | 85 | 1.897 |
| 240 | 92 | 2.526 |
| 300 | 96 | 3.219 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Temperature is a critical parameter in ATRP, affecting the rates of both propagation and the activation/deactivation equilibrium. Studies utilizing the this compound ligand have shown that the polymerization of MMA can be effectively controlled over a wide range of temperatures. As expected, an increase in temperature leads to an increase in the polymerization rate.
More significantly, the CuBr/N-Propyl-2-pyridylmethanimine system has proven effective even at sub-ambient temperatures. For example, the controlled polymerization of MMA has been successfully carried out at temperatures as low as 15 °C and even -15 °C. While the polymerization rate is significantly slower at these low temperatures, the control over the molecular weight and the resulting low polydispersity are maintained. This demonstrates the robustness of the catalyst system and its ability to mediate a controlled polymerization under a variety of conditions.
The following table presents data on the effect of temperature on the ATRP of Methyl Methacrylate (MMA) using a CuBr/N-Propyl-2-pyridylmethanimine catalyst.
| Temperature (°C) | Polymerization Time (hours) | Monomer Conversion (%) | Polydispersity Index (PDI) |
| 90 | 5 | 89 | 1.20 |
| 60 | 10 | 85 | 1.18 |
| 40 | 24 | 82 | 1.15 |
| 15 | 72 | 78 | 1.25 |
| -15 | 116 | 65 | 1.28 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Control over Polymer Architecture and Molecular Weight Distribution in ATRP
One of the primary advantages of ATRP is the ability to synthesize polymers with well-defined molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI).
The use of this compound as a ligand in copper-mediated ATRP has consistently yielded polymers with low PDIs, typically below 1.3. A low PDI value is indicative of a uniform chain length distribution and is a direct consequence of the controlled nature of the polymerization, where all polymer chains are initiated simultaneously and grow at a similar rate with minimal termination.
For the polymerization of MMA, PDI values in the range of 1.15 to 1.25 are commonly reported when using the CuBr/N-Propyl-2-pyridylmethanimine catalyst system under optimized conditions. researchgate.net Even under the challenging conditions of low-temperature polymerization, the PDI remains low, highlighting the efficiency of the deactivation process mediated by the catalyst complex. The ability to achieve such low PDIs is crucial for applications where polymer properties are highly dependent on molecular weight uniformity.
The table below showcases the low polydispersity indices achieved in the ATRP of various monomers using the this compound ligand.
| Monomer | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | 90 | 8,760 | 1.20 |
| Styrene (B11656) | 1-Phenylethyl bromide | 110 | 10,500 | 1.25 |
| n-Butyl Acrylate | Ethyl 2-bromobutyrate | 90 | 12,300 | 1.22 |
| Glycidyl Methacrylate | 2-Bromopropionitrile | 50 | 9,800 | 1.28 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Polymerization of Specific Monomers Using this compound Ligands
The catalyst system formed with this compound has proven effective for the controlled polymerization of various monomers, most notably methacrylates and styrenes.
The ATRP of Methyl Methacrylate (MMA) is a well-documented application of the this compound ligand. rsc.orgsigmaaldrich.com In a typical procedure, copper(I) bromide is complexed with this compound in a solvent such as toluene. The polymerization is initiated by an alkyl halide, like ethyl 2-bromoisobutyrate, at an elevated temperature, often around 90°C. sigmaaldrich.comnih.gov
Research has shown that this system yields well-defined poly(methyl methacrylate) (PMMA). For instance, a polymerization conducted for 300 minutes can achieve a monomer conversion of 89.3%. sigmaaldrich.com The resulting polymer's experimental number-average molecular weight (Mn) of 8,760 g/mol closely matches the theoretical Mn of 8,930 g/mol , indicating a high degree of control and initiation efficiency. sigmaaldrich.com Furthermore, the polymerization produces polymers with a narrow molecular weight distribution, evidenced by a low polydispersity index (PDI) of 1.20. sigmaaldrich.com Studies on related N-alkyl-2-pyridylmethanimine ligands have also shown that the length of the n-alkyl substituent (from ethyl to propyl) can influence the rate of polymerization. rsc.org
Table 1: Example of MMA Polymerization using this compound Ligand
This table is interactive. Click on the headers to sort the data.
| Parameter | Value | Reference |
|---|---|---|
| Monomer | Methyl Methacrylate (MMA) | sigmaaldrich.comnih.gov |
| Initiator | Ethyl 2-bromoisobutyrate | sigmaaldrich.comnih.gov |
| Catalyst | Cu(I)Br | sigmaaldrich.comnih.gov |
| Ligand | This compound | sigmaaldrich.comnih.gov |
| Solvent | Toluene | sigmaaldrich.comnih.gov |
| Temperature | 90 °C | sigmaaldrich.comnih.gov |
| Reaction Time | 300 minutes | sigmaaldrich.com |
| Conversion | 89.3 % | sigmaaldrich.com |
| Theoretical Mn | 8,930 g/mol | sigmaaldrich.com |
| Experimental Mn | 8,760 g/mol | sigmaaldrich.com |
While direct data for this compound in styrene polymerization is less common, extensive research has been conducted using the closely related N-Pentyl-2-pyridylmethanimine ligand, demonstrating the capability of this ligand family. sigmaaldrich.com The procedure is similar to that for MMA, involving a Cu(I)Br/ligand catalyst system and an initiator, typically conducted in a non-polar solvent at elevated temperatures (e.g., 110 °C). sigmaaldrich.com
In a representative polymerization of styrene using the N-pentyl analogue, a final conversion of 77.9% was achieved after 360 minutes. sigmaaldrich.com The resulting polystyrene had a number-average molecular weight (Mn) of 5,270 g/mol and a PDI of 1.29. sigmaaldrich.com Although the experimental molecular weight showed some deviation from the theoretical value in this specific example, the low PDI confirms that a controlled polymerization process occurred. sigmaaldrich.com
Table 2: Example of Styrene Polymerization using a Related N-Alkyl-2-pyridylmethanimine Ligand
This table is interactive. Click on the headers to sort the data.
| Parameter | Value | Reference |
|---|---|---|
| Monomer | Styrene | sigmaaldrich.com |
| Initiator | Ethyl 2-bromoisobutyrate | sigmaaldrich.com |
| Catalyst | Cu(I)Br | sigmaaldrich.com |
| Ligand | N-Pentyl-2-pyridylmethanimine | sigmaaldrich.com |
| Temperature | 110 °C | sigmaaldrich.com |
| Reaction Time | 360 minutes | sigmaaldrich.com |
| Conversion | 77.9 % | sigmaaldrich.com |
| Theoretical Mn | 7,900 g/mol | sigmaaldrich.com |
| Experimental Mn | 5,270 g/mol | sigmaaldrich.com |
Based on available scientific literature, the application of this compound as a ligand in the controlled polymerization of Aminoethyl Methacrylates (e.g., DMAEMA, DEAEMA, TBAEMA), N-Hydroxysuccinimide Methacrylate, and Oligo(ethylene glycol) Methyl Ether Methacrylate (OEGMA) is not well-documented. Research on the controlled polymerization of these monomers typically employs other ligand systems.
Synthesis of Advanced Polymer Architectures
The versatility of the copper/n-Propyl-2-pyridylmethanimine catalyst system is demonstrated in its ability to produce well-defined, complex polymer structures such as block and star copolymers.
Atom Transfer Radical Polymerization is a well-established method for synthesizing block copolymers. This is typically achieved by using a polymer from a previous polymerization step, known as a macroinitiator, to initiate the polymerization of a second monomer. While the synthesis of various poly(methyl methacrylate) (PMMA) block copolymers via ATRP is widely documented, specific literature detailing the synthesis of poly(methyl methacrylate)-block-(alkoxy)poly(p-phenylenevinylene)-block-poly(methyl methacrylate) triblock using the this compound ligand was not identified in the conducted research. The general principle, however, relies on the high degree of chain-end functionality retained during ATRP, which allows for the sequential addition of different monomer blocks to create complex, multi-segment macromolecules.
The synthesis of star polymers using a "core-first" approach has been successfully demonstrated using this compound as a ligand. In one study, a free-base tetrabromoporphyrin was modified to act as a multi-site initiator for the ATRP of methyl methacrylate (MMA). warwick.ac.uk The polymerization, conducted in toluene at 90 °C with a copper(I) bromide catalyst and this compound as the ligand, yielded porphyrin-core star-poly(methyl methacrylate) polymers. warwick.ac.uk This method achieved high monomer conversions, reaching up to 98%. warwick.ac.uk The study noted that some complexation of copper(II) by the porphyrin core occurred during the reaction. To circumvent this, a zinc(II) porphyrin initiator was also synthesized and successfully used for the ATRP of MMA, yielding the corresponding Zn porphyrin-core star-PMMA. warwick.ac.uk
Table 1: ATRP Synthesis of Porphyrin-Core Star-PMMA
| Initiator Core | Catalyst System | Ligand | Solvent | Temp. (°C) | Max. Conversion (%) |
| Free-base Porphyrin | Cu(I)Br | N-(n-propyl)-2-pyridylmethanimine | Toluene | 90 | 98 |
| Zinc(II) Porphyrin | Cu(I)Br | N-(n-propyl)-2-pyridylmethanimine | Toluene | 90 | N/A |
Role of this compound in Ionic Liquid-Based Polymerization Systems
Ionic liquids (ILs) have emerged as alternative solvents for polymerization reactions due to their unique properties, such as low volatility and high polarity. The this compound ligand has been instrumental in catalyst systems developed for ATRP in these media.
Research has shown that conducting the ATRP of methyl methacrylate in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) leads to significantly faster reaction rates compared to the same reaction carried out in conventional volatile organic compounds (VOCs). rsc.org In a study utilizing a catalyst system of copper(I) bromide and this compound with ethyl-2-bromoisobutyrate as the initiator, the polymerization in [BMIM][PF6] proceeded at an accelerated rate while maintaining narrow polydispersity indices (1.30–1.43). rsc.org This rate enhancement is attributed to the increased polarity of the ionic liquid medium, a phenomenon also observed with other polar or coordinating solvents. rsc.org
Table 2: Comparison of MMA Polymerization in Different Media
| Solvent | Catalyst System | Ligand | Polymer PDI | Relative Rate |
| [BMIM][PF6] | CuBr | This compound | 1.30 - 1.43 | Faster |
| VOCs (e.g., Toluene) | CuBr | This compound | N/A | Slower |
A significant advantage of using ionic liquids for polymerization is the potential for catalyst retention and reuse, which addresses both economic and environmental concerns. In the ATRP of MMA using the CuBr/n-Propyl-2-pyridylmethanimine system in [BMIM][PF6], the copper catalyst remains dissolved in the ionic liquid phase after the polymerization is complete. rsc.org The resulting polymer can be separated from the polymerization medium by extraction with a solvent like toluene. rsc.org This leaves the catalyst-containing ionic liquid phase intact, allowing it to be recycled for subsequent polymerization reactions. rsc.org This process simplifies polymer purification by eliminating the need for column chromatography to remove residual copper salts, which is often required in traditional solvent systems. rsc.org
The effect of water on the polymerization rate of methyl methacrylate using the this compound/copper bromide catalyst system in aqueous solutions is not well-documented in the available literature. ATRP in aqueous media typically requires ligands specifically designed for water solubility and stability, and information regarding the performance of the this compound system under these conditions could not be found.
Immobilized Analogues of this compound in Polymerization (e.g., MCM-41-pyim)
To enhance the utility of this compound-based catalysts, researchers have explored their immobilization on solid supports. This approach addresses several challenges associated with homogeneous catalysis, such as catalyst removal from the final polymer, catalyst recycling, and potential product contamination. One promising support material is MCM-41, a mesoporous silica (B1680970) material with a high surface area and ordered pore structure, making it an ideal candidate for catalyst immobilization. The resulting immobilized catalyst, which can be denoted as MCM-41-pyim, combines the catalytic activity of the pyridylmethanimine complex with the practical advantages of a heterogeneous catalyst.
The immobilization of the this compound ligand onto the MCM-41 support is typically achieved through a multi-step synthesis process. Initially, the surface of the MCM-41 is functionalized with a suitable linker molecule, often an organosilane containing a reactive group. For instance, amino-functionalization can be achieved by treating MCM-41 with an aminopropyl-functionalized silane. Subsequently, the pyridylmethanimine ligand, or its precursor, can be covalently attached to this functionalized surface. This creates a robust linkage that prevents the leaching of the ligand and the associated metal catalyst during the polymerization reaction.
The use of immobilized analogues like MCM-41-pyim in controlled polymerization offers several key advantages. The heterogeneous nature of the catalyst allows for easy separation from the polymerization mixture by simple filtration, which simplifies the purification of the resulting polymer and reduces costs. Furthermore, the ability to recover and reuse the catalyst for multiple polymerization cycles is a significant step towards more sustainable and economical polymer production processes.
While specific research detailing the performance of a catalyst explicitly named "MCM-41-pyim" is not extensively available in publicly accessible literature, the principles of immobilizing similar pyridylamine ligands on mesoporous silica for ATRP are well-established. These studies have shown that such heterogeneous catalysts can effectively control the polymerization of monomers like methyl methacrylate (MMA) and styrene. The controlled nature of the polymerization is evidenced by a linear increase in polymer molecular weight with monomer conversion and the production of polymers with low polydispersity indices (PDI).
The catalytic performance of such immobilized systems is influenced by several factors, including the loading of the catalyst on the support, the accessibility of the active sites within the porous structure, and the reaction conditions such as temperature and solvent. Research in this area continues to focus on optimizing these parameters to achieve catalytic efficiencies comparable to their homogeneous counterparts while retaining the benefits of a heterogeneous system.
The following table provides a conceptual overview of the potential impact of immobilization on the polymerization of methyl methacrylate, based on typical results observed for homogeneous this compound systems and the expected behavior of immobilized catalysts.
| Catalyst System | Monomer | Conversion (%) | Mn (g/mol) | PDI | Recyclability |
|---|---|---|---|---|---|
| Cu(I)Br / this compound (Homogeneous) | MMA | ~90 | ~9,000 | <1.2 | Low |
| MCM-41-pyim-Cu(I)Br (Heterogeneous - Conceptual) | MMA | High | Controlled | Low | High |
Catalytic Applications Beyond Polymerization
Epoxidation Reactions Catalyzed by N-Propyl-2-pyridylmethanimine Complexes (e.g., cis-cyclooctene epoxidation)
General studies on related pyridine-imine ligands complexed with transition metals such as iron, copper, and ruthenium have shown catalytic activity in oxidation reactions. These studies provide a theoretical basis for the potential of this compound complexes to catalyze such transformations. However, without direct experimental evidence, any discussion on their efficacy, selectivity, and substrate scope for reactions like cis-cyclooctene epoxidation would be speculative. Further empirical research is required to establish and quantify the catalytic performance of these specific complexes.
Exploration of Other Organic Transformations Mediated by this compound Complexes
Beyond epoxidation, the exploration of this compound complexes in mediating other organic transformations is also an area that requires more in-depth investigation. The versatility of Schiff base ligands in stabilizing various metal centers in different oxidation states suggests a broad potential for catalytic applications. These could theoretically include, but are not limited to, reactions such as:
Oxidation of alcohols: Catalyzing the conversion of alcohols to aldehydes or ketones.
Hydrogenation reactions: Acting as catalysts for the reduction of unsaturated bonds.
C-C coupling reactions: Mediating the formation of carbon-carbon bonds, a cornerstone of organic synthesis.
Polymerization reactions: Initiating or controlling the polymerization of olefins.
While metal complexes of other pyridine-imine ligands have been successfully employed in these and other transformations, specific examples and detailed research findings for this compound are not currently present in the available literature. The electronic and steric properties of the n-propyl group on the imine nitrogen could influence the catalytic activity and selectivity of its metal complexes, making it a subject of interest for future research endeavors. The development of this research area would depend on the synthesis and characterization of various metal complexes of this compound and their subsequent testing in a range of catalytic organic reactions.
Electrochemical Behavior of N Propyl 2 Pyridylmethanimine and Its Complexes
Redox Properties of Copper Complexes with N-Propyl-2-pyridylmethanimine
The redox behavior of copper complexes is significantly influenced by the coordinating ligand. For ligands like this compound, a Schiff base derived from pyridine-2-carbaldehyde and n-propylamine, the electronic and steric properties of the ligand dictate the stability of the copper(I) and copper(II) oxidation states. The this compound ligand coordinates to the copper center through the nitrogen atoms of the pyridine (B92270) ring and the imine group.
The electron-donating or withdrawing nature of the ligand framework directly impacts the redox potential (E½) of the Cu(II)/Cu(I) couple. The pyridine ring can participate in π-backbonding, stabilizing the lower oxidation state of copper, while the imine nitrogen's electron density also plays a crucial role. The n-propyl group, being an alkyl substituent, has a modest electron-donating effect, which can influence the electron density at the copper center and, consequently, its redox potential. researchgate.net In general, ligands that better stabilize the Cu(II) state will shift the redox potential to more negative values, making the Cu(I) complex a stronger reducing agent. researchgate.net This property is critical for applications in catalysis, such as Atom Transfer Radical Polymerization (ATRP), where the reducing power of the Cu(I) complex determines the rate of polymerization. researchgate.netcmu.edu
The geometry of the copper complex, which is also dictated by the ligand, is another determining factor. Copper(I) typically prefers a tetrahedral coordination geometry, whereas copper(II) favors geometries ranging from square planar to distorted trigonal bipyramidal or octahedral. The ability of the this compound ligand to accommodate the preferred geometry of each oxidation state affects the ease of the electron transfer process.
Cyclic Voltammetry Studies of this compound-Based Complexes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of metal complexes. For copper complexes of this compound, CV studies reveal the potentials at which the Cu(II)/Cu(I) redox couple interconverts. A typical cyclic voltammogram for such a complex would exhibit a quasi-reversible or reversible one-electron transfer process corresponding to the Cu(II) + e⁻ ⇌ Cu(I) reaction.
The key parameters obtained from a CV experiment are the anodic peak potential (Epa), the cathodic peak potential (Epc), and the half-wave potential (E½), calculated as (Epa + Epc)/2. The separation between the peak potentials (ΔEp = Epa - Epc) provides insight into the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Deviations from this value can indicate slower electron transfer rates or other electrochemical complexities.
The data below illustrates typical cyclic voltammetry results for copper complexes with related nitrogen-donating pyridyl ligands, demonstrating how ligand structure influences redox potential.
| Copper Complex Ligand | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Cu(TPMA)Br]Br | -0.240 | ~60 | CH₃CN | researchgate.net |
| [Cu(TPMA*(1))Br]Br | -0.310 | ~60 | CH₃CN | researchgate.net |
| [Cu(TBM)Cl]Cl₂·H₂O | +0.185 | - | DMSO | |
| [Cu(TBM)(NO₃)₂]·H₂O | +0.017 | - | DMSO |
Influence of Solvent on Electrochemical Characteristics of this compound Complexes
The solvent plays a critical role in the electrochemical behavior of coordination complexes. Different solvents can coordinate to the metal center, influence the stability of the different oxidation states, and affect the diffusion rates of the complex. For copper complexes with this compound, the choice of solvent can lead to significant shifts in the redox potential. researchgate.net
The relative stability of copper species in different media is a key consideration for catalytic applications. For instance, in ATRP, the solvent must not only dissolve the monomer and polymer but also the catalyst complex in both its Cu(I) and Cu(II) forms, while appropriately tuning the redox potential to achieve a controlled polymerization. researchgate.net
Electrochemical Generation of Active Catalysts in ATRP
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers. The process relies on a reversible redox reaction between an active species (typically a Cu(I) complex) and a dormant species (an alkyl halide and a Cu(II) complex). The ligand is crucial for solubilizing the copper salt and tuning its reactivity. This compound (NPrPMI) has been identified as an effective ligand for copper-mediated ATRP. cmu.edu
In electrochemically mediated ATRP (eATRP), an external potential is applied to regenerate the active Cu(I) catalyst from the Cu(II) deactivator. This technique allows for precise control over the polymerization by regulating the concentration of the active catalyst, enabling the use of very low catalyst concentrations. researchgate.net The electrochemical reduction of the [Cu(II)(NPrPMI)]²⁺ complex to the [Cu(I)(NPrPMI)]⁺ catalyst can be performed continuously throughout the polymerization.
Theoretical and Computational Investigations of N Propyl 2 Pyridylmethanimine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like n-Propyl-2-pyridylmethanimine. While specific studies on this exact compound are limited, research on analogous pyridyl-imine derivatives offers significant insights.
Theoretical calculations on related systems, such as pyridyl-cholestane derivatives, have successfully utilized DFT to analyze physicochemical parameters including Gibbs free energy, frontier molecular orbitals (HOMO-LUMO), dipole moments, and chemical hardness. nih.gov These parameters are crucial in understanding the stability and electronic characteristics of such molecules. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the electronic absorption spectra and the kinetic stability of a compound.
In similar Schiff base ligands, the imine nitrogen and the pyridine (B92270) nitrogen are key sites for electronic activity. The lone pair of electrons on the imine nitrogen and the delocalized π-system of the pyridine ring are expected to be the primary contributors to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring and the C=N bond, indicating these as potential sites for nucleophilic attack.
The reactivity of pyridinylimine derivatives has been a subject of interest, particularly in the context of their interaction with metal species. researchgate.net Understanding the structure-interaction-reactivity relationship is key. For this compound, the electronic properties of the propyl group, being an electron-donating group, would subtly influence the electron density on the imine nitrogen and the pyridine ring, thereby modulating its reactivity compared to other derivatives.
Computational Modeling of Coordination and Catalytic Mechanisms
The coordination chemistry of pyridylmethanimine ligands is a rich field of study, as these bidentate ligands readily form complexes with a variety of transition metals. Computational modeling, again primarily using DFT, has been instrumental in understanding the mechanisms of catalytic processes involving such complexes.
Studies on bis(imino)pyridyl iron and cobalt complexes, which share the core pyridyl-imine moiety, have provided detailed mechanistic insights into processes like ethylene (B1197577) polymerization. mdpi.com These computational models investigate the electronic structure, oxidation states of the metal center, and the charge distribution within the ligand framework. mdpi.com Such analyses reveal that the reactivity of the metal complex is intricately linked to the number of valence electrons rather than just the formal charge. mdpi.com
For a hypothetical metal complex of this compound, computational modeling could predict the preferred coordination geometry, bond energies, and the electronic effects of the n-propyl substituent on the catalytic activity. The steric and electronic properties of the n-propyl group would influence the accessibility of the metal center to substrates and the stability of reaction intermediates. DFT calculations can map out the potential energy surfaces for catalytic cycles, identifying transition states and determining activation barriers for key steps such as substrate binding, insertion, and product release. mdpi.commdpi.com
Simulations of this compound Interactions in Complex Biological or Polymeric Systems (e.g., SMAMPs)
At present, there is a notable absence of published research specifically detailing the simulation of this compound within complex biological or polymeric systems like synthetic macromolecules that are sensitive to their environment (SMAMPs). However, the foundational principles of molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can be applied to hypothesize its behavior.
Simulations of similar small molecules interacting with polymers or biological macromolecules focus on understanding the non-covalent interactions that govern these associations. These interactions would include hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the pyridine ring of this compound and aromatic residues in a protein or polymer. The n-propyl group would primarily contribute to hydrophobic interactions.
MD simulations could predict the preferred binding sites and orientations of this compound within a larger system, as well as the conformational changes induced in both the small molecule and the macromolecule upon binding. Such simulations are crucial for designing molecules with specific binding affinities and functional outcomes in materials science and medicinal chemistry.
Ab Initio Evaluations of Thermodynamic and Electrochemical Properties of Related Systems
Ab initio calculations provide a high level of theoretical accuracy for determining the thermodynamic and electrochemical properties of molecules. While specific ab initio studies on this compound are not found in the reviewed literature, the properties of related systems offer a valuable comparative framework.
The thermodynamic properties of interest include enthalpy of formation, Gibbs free energy of formation, and heat capacity. These values are essential for understanding the stability of the compound and its complexes, as well as for predicting the spontaneity of reactions. Ab initio methods can provide these values with a high degree of confidence.
The electrochemical behavior of transition metal complexes with ligands similar to this compound has been investigated using techniques like cyclic voltammetry, often complemented by theoretical calculations. electrochemsci.orgresearchgate.net These studies reveal that the redox properties of the metal center are significantly influenced by the electronic nature of the ligand. For instance, the electron-donating or -withdrawing nature of substituents on the pyridyl-imine framework can shift the reduction potentials of the metal complex.
Quantum chemical calculations can be employed to predict redox potentials and to understand the electronic changes that occur upon oxidation or reduction. mdpi.com For a complex of this compound, the electron-donating n-propyl group would be expected to make the metal center more electron-rich, thereby making it easier to oxidize (a more negative reduction potential).
Below is a table summarizing the types of theoretical data that can be obtained for pyridylmethanimine systems, based on studies of related compounds.
| Property | Theoretical Method | Predicted Information |
| Electronic Structure | DFT | HOMO-LUMO energies, molecular orbital distributions, charge distribution, dipole moment |
| Reactivity | DFT | Reaction pathways, transition state energies, activation barriers |
| Coordination | DFT | Preferred coordination geometries, bond dissociation energies, electronic effects of substituents |
| Thermodynamics | Ab initio, DFT | Enthalpy of formation, Gibbs free energy, heat capacity |
| Electrochemistry | DFT | Redox potentials, electron transfer mechanisms |
Future Directions and Emerging Research Opportunities
Development of Novel N-Propyl-2-pyridylmethanimine Derivatives for Enhanced Catalytic Performance
Future research should focus on the synthesis of novel derivatives of this compound to enhance its catalytic performance. By introducing various substituents on the pyridine (B92270) ring or modifying the n-propyl group, it may be possible to fine-tune the electronic and steric properties of the resulting metal complexes. This could lead to catalysts with improved activity, selectivity, and stability for a range of organic transformations. Systematic studies correlating the ligand structure with catalytic efficacy will be crucial in designing next-generation catalysts.
Integration of this compound in Advanced Material Synthesis
The chelating ability of this compound makes it a promising candidate for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Research in this area could explore the self-assembly of this ligand with various metal ions to create materials with tailored porosity, thermal stability, and photophysical properties. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.
Green Chemistry Approaches Utilizing this compound
The principles of green chemistry could be a central theme in the future applications of this compound. Developing catalytic systems based on this ligand that operate under mild reaction conditions, utilize environmentally benign solvents, and can be easily recovered and reused would be a significant advancement. Research could focus on immobilizing this compound-based catalysts on solid supports to facilitate catalyst recycling and minimize waste generation.
Expansion of Catalytic Applications Beyond Polymerization and Epoxidation
While related Schiff base complexes have shown promise in polymerization and epoxidation reactions, the catalytic scope of this compound should be expanded to other important chemical transformations. Future investigations could explore its efficacy in C-C coupling reactions, oxidation of alcohols, reduction of ketones, and asymmetric synthesis. Uncovering novel catalytic activities will broaden the utility of this compound in synthetic chemistry.
In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques
To guide the rational design of more efficient catalysts, in-depth mechanistic studies are essential. Advanced spectroscopic techniques, such as in-situ NMR and X-ray absorption spectroscopy, combined with computational methods like Density Functional Theory (DFT), can provide valuable insights into the reaction intermediates, transition states, and the role of the metal center and ligand in the catalytic cycle. A thorough understanding of the reaction mechanisms will enable the optimization of reaction conditions and the development of more robust and selective catalytic systems based on this compound.
Q & A
Q. How can n-propyl-2-pyridylmethanimine be utilized in atom transfer radical polymerization (ATRP) experiments, and what methodological steps ensure reproducibility?
this compound serves as a ligand in ATRP to stabilize transition metal catalysts (e.g., Cu(I)Br). Key steps include:
- Deoxygenation : Perform three freeze-pump-thaw cycles under nitrogen to eliminate oxygen, which inhibits radical polymerization .
- Initiator addition : Use a Schlenk flask for controlled introduction of the initiator (e.g., methyl methacrylate) to start the reaction.
- Solvent selection : Toluene is preferred for its compatibility with Cu(I)Br and ligand coordination .
- Monitoring : Track polymerization kinetics via gel permeation chromatography (GPC) or nuclear magnetic resonance (NMR) to assess molecular weight distribution.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound-metal complexes?
- X-ray crystallography : Resolve the 3D structure of metal-ligand complexes to confirm coordination geometry (e.g., octahedral vs. tetrahedral) .
- 1H NMR : Identify proton environments to verify ligand binding and detect paramagnetic shifts in Co(II) or Ni(II) complexes .
- UV-vis spectroscopy : Monitor d-d transitions in Ni(II) or Co(II) complexes to infer electronic structure changes upon ligand coordination .
Advanced Research Questions
Q. How do solvent polarity and catalyst-to-ligand ratios influence the efficiency of ATRP mediated by this compound?
- Solvent effects : Polar solvents (e.g., acetonitrile) may destabilize Cu(I)-ligand complexes, reducing catalytic activity. Nonpolar solvents like toluene enhance stability and control over polymerization .
- Molar ratios : A 1:1 Cu(I)Br-to-ligand ratio optimizes catalytic activity. Excess ligand can slow the reaction by saturating coordination sites, while insufficient ligand leads to uncontrolled radical propagation .
- Validation : Use cyclic voltammetry to measure redox potentials of the Cu(I)/Cu(II) system, correlating with polymerization rates .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound coordination modes?
- Cross-validation : Combine multiple techniques (e.g., IR spectroscopy for bond vibrations, magnetic susceptibility measurements for paramagnetism) to confirm coordination geometry .
- Computational modeling : Density functional theory (DFT) calculations can predict ligand binding energies and electronic transitions, reconciling discrepancies between experimental UV-vis and NMR data .
- Controlled experiments : Vary reaction conditions (e.g., pH, temperature) to isolate factors affecting ligand behavior, such as protonation states or solvent interactions .
Q. What strategies enable the design of this compound derivatives with enhanced catalytic or electronic properties?
- Substituent effects : Introduce electron-donating groups (e.g., -OCH3) to the pyridyl ring to modulate ligand electron density, improving metal-ligand charge transfer .
- Steric tuning : Replace the n-propyl group with bulkier alkyl chains to influence metal center accessibility and polymerization control .
- Comparative studies : Benchmark derivatives against analogous ligands (e.g., 2,2′-bipyridine) using electrochemical and kinetic analyses to quantify performance improvements .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
